2,2-Difluorocycloheptan-1-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2,2-difluorocycloheptan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O/c8-7(9)5-3-1-2-4-6(7)10/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYFAJDXXQIDPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(CC1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201311335 | |
| Record name | 2,2-Difluorocycloheptanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201311335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638830-50-8 | |
| Record name | 2,2-Difluorocycloheptanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638830-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Difluorocycloheptanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201311335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2,2-Difluorocycloheptan-1-one is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its cycloheptanone structure with two fluorine atoms attached to the second carbon. This modification significantly influences its chemical reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Studies have shown that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways. For instance, inhibition of kinases such as p38 MAP kinase has been observed in related fluorinated compounds .
- Antioxidant Properties : The presence of fluorine may enhance the electron-withdrawing capability of the carbonyl group, potentially increasing the compound's antioxidant activity. This is significant in preventing oxidative stress-related cellular damage .
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological effects:
- Anti-inflammatory Activity : Compounds structurally related to this compound have demonstrated the ability to reduce TNF-α production in human peripheral blood mononuclear cells (PBMCs), suggesting potential anti-inflammatory properties .
- Cytotoxicity : Preliminary studies indicate varying degrees of cytotoxicity against different cancer cell lines. The compound's effectiveness appears to correlate with its structural features, particularly the presence of fluorine atoms which may enhance membrane permeability and interaction with cellular targets .
Table 1: Summary of Biological Activities
Case Studies
A notable case study involved the synthesis and evaluation of various fluorinated cycloalkenones, including derivatives of this compound. Researchers found that these derivatives exhibited selective inhibition against certain kinases while maintaining low toxicity profiles in normal cell lines .
In another study focusing on structure-activity relationships (SAR), modifications to the cycloheptanone core were analyzed for their effects on biological activity. The results indicated that specific substitutions could enhance both enzyme inhibition and cytotoxicity against breast cancer cells, highlighting the potential for developing targeted therapies based on this compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
